2-[(3-Fluorobenzyl)sulfanyl]pyrimidine
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Overview
Description
2-[(3-Fluorobenzyl)sulfanyl]pyrimidine is an organic compound with the molecular formula C11H9FN2S . This compound features a pyrimidine ring substituted with a 3-fluorobenzyl group and a sulfanyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine typically involves the nucleophilic substitution reaction of a pyrimidine derivative with a 3-fluorobenzyl sulfide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
2-[(3-Fluorobenzyl)sulfanyl]pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
- 2-[(2-Fluorobenzyl)sulfanyl]pyrimidine
- 2-[(4-Fluorobenzyl)sulfanyl]pyrimidine
- 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]pyrimidine
Comparison: 2-[(3-Fluorobenzyl)sulfanyl]pyrimidine is unique due to the position of the fluorine atom on the benzyl group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C11H9FN2S |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C11H9FN2S/c12-10-4-1-3-9(7-10)8-15-11-13-5-2-6-14-11/h1-7H,8H2 |
InChI Key |
JBFFEXXWGGDBCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NC=CC=N2 |
Origin of Product |
United States |
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